molecular formula C13H11Cl2NO2 B13724095 Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13724095
M. Wt: 284.13 g/mol
InChI Key: WTKYGSQNUJJEAH-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate is a pyrrole-based organic compound characterized by a 2,4-dichlorophenyl substituent at the 3-position of the pyrrole ring and an ethyl carboxylate ester at the 2-position. Its molecular formula is C₁₃H₁₁Cl₂NO₂, with a molecular weight of 296.14 g/mol. The dichlorophenyl group introduces strong electron-withdrawing effects, which significantly influence the compound’s reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)12-10(5-6-16-12)9-4-3-8(14)7-11(9)15/h3-7,16H,2H2,1H3

InChI Key

WTKYGSQNUJJEAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The general reaction conditions include heating the mixture under reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrrole compounds .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit:

  • Antimicrobial Activity : Studies have shown that pyrrole derivatives can exhibit activity against various pathogens, including resistant strains of bacteria.
  • Antitumor Properties : Some derivatives have been evaluated for their efficacy in inhibiting tumor growth in vitro and in vivo .

Biological Studies

The compound's biological activity has been explored in several contexts:

  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that pyrrole derivatives can provide neuroprotection against oxidative stress .

Data Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial agents, antitumor compounds
Biological ResearchAnti-inflammatory studies, neuroprotective effects
Synthetic ChemistryBuilding blocks for complex organic molecules

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated variable effectiveness, with stronger activity observed against Gram-positive strains.

Case Study 2: Antitumor Evaluation

In a controlled laboratory setting, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The findings suggested significant reductions in cell viability, indicating potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Chlorine vs.
  • Positional Effects : 2,4-Dichloro substitution (meta/para) creates a distinct electronic profile compared to 3,4-dichloro (ortho/meta), influencing resonance stabilization and intermolecular interactions .

Alkyl and Aryl Variants

Variations in alkyl/aryl groups on the pyrrole ring modulate steric effects and solubility.

Compound Name Substituents Molecular Formula Key Properties
Ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate 4-MePh C₁₄H₁₅NO₂ Methyl group enhances solubility in nonpolar solvents; weaker electron effects .
Ethyl 3-(4-propylphenyl)-1H-pyrrole-2-carboxylate 4-PrPh C₁₆H₁₉NO₂ Propyl chain increases hydrophobicity, reducing aqueous solubility .
Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate 2,4-(OMe)₂Ph C₁₅H₁₇NO₄ Methoxy groups improve electron density, favoring π-π stacking in crystal structures .
Ethyl 3-phenyl-1H-pyrrole-2-carboxylate Ph C₁₃H₁₃NO₂ Unsubstituted phenyl lacks halogen effects, leading to lower reactivity .

Key Findings :

  • Alkyl Chains : Longer chains (e.g., propyl) reduce polarity, limiting applications in aqueous biological systems .
  • Methoxy Groups : Electron-donating methoxy substituents counterbalance pyrrole’s electron-deficient nature, enabling diverse synthetic modifications .

Heterocyclic Analogues

Substitution with heterocycles (e.g., pyridine) alters electronic and coordination properties.

Compound Name Substituents Molecular Formula Key Properties
Ethyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate 2-Pyridyl C₁₂H₁₂N₂O₂ Pyridine’s nitrogen enables metal coordination, useful in catalysis .
Ethyl 3-(3-pyridyl)-1H-pyrrole-2-carboxylate 3-Pyridyl C₁₂H₁₂N₂O₂ Altered nitrogen position affects hydrogen-bonding potential .

Key Findings :

  • Pyridyl groups introduce basic nitrogen sites, enabling interactions with biological targets (e.g., enzyme active sites) .

Biological Activity

Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a dichlorophenyl group and an ethyl ester functional group. The presence of the dichlorophenyl moiety is significant as it may enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It can affect receptor signaling pathways, which is crucial in mediating various biological responses.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacteria and fungi. For example:

  • Minimum Inhibitory Concentration (MIC) studies indicate that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and various fungal strains. Comparative studies have shown MIC values ranging from 3.12 to 12.5 μg/mL, which are competitive with established antibiotics like ciprofloxacin .
PathogenMIC (μg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli>12.52

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

In vitro studies have shown that this compound exhibits IC50 values indicating significant cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Several pivotal studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University reported that the compound displayed significant antimicrobial activity against both bacterial and fungal pathogens, supporting its potential use in treating infections .
  • Anticancer Mechanisms : Another research team focused on the anticancer properties found that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines, suggesting its utility as a chemotherapeutic agent .

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